molecular formula C14H18N2O2S B2590179 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one CAS No. 952886-95-2

3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one

Cat. No.: B2590179
CAS No.: 952886-95-2
M. Wt: 278.37
InChI Key: KOTQOJSKZFDDNB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one is a versatile chemical compound used in scientific research. Its unique properties make it ideal for studying various biological processes, drug development, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one typically involves a multi-step process. The initial step often includes the formation of the piperazine ring, followed by the introduction of the benzoyl group and the methylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-4-(4-methylbenzoyl)piperazin-2-one
  • 3,3-Dimethyl-4-(4-chlorobenzoyl)piperazin-2-one
  • 3,3-Dimethyl-4-(4-nitrobenzoyl)piperazin-2-one

Uniqueness

3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one stands out due to the presence of the methylthio group, which imparts unique chemical and biological properties. This makes it particularly valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,3-dimethyl-4-(4-methylsulfanylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2)13(18)15-8-9-16(14)12(17)10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTQOJSKZFDDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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